7-(4-Hydroxyphenyl)-2-(phenylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one
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Overview
Description
7-(4-HYDROXYPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the thiazolo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with additional phenyl and hydroxyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-HYDROXYPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common synthetic route involves the condensation of 4-hydroxybenzaldehyde with 2-aminothiophenol to form an intermediate Schiff base. This intermediate is then cyclized with 2-chloronicotinic acid under acidic conditions to yield the desired thiazolo[4,5-b]pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
7-(4-HYDROXYPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl and hydroxyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
7-(4-HYDROXYPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of 7-(4-HYDROXYPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazoles: These compounds share a similar thiazole ring structure but differ in their substitution patterns and additional functional groups.
Pyrido[4,5-d]pyrimidines: These compounds have a similar fused ring system but with different heteroatoms and functional groups.
Uniqueness
7-(4-HYDROXYPHENYL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C18H15N3O2S |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-anilino-7-(4-hydroxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C18H15N3O2S/c22-13-8-6-11(7-9-13)14-10-15(23)20-17-16(14)24-18(21-17)19-12-4-2-1-3-5-12/h1-9,14,22H,10H2,(H,19,21)(H,20,23) |
InChI Key |
KJBZXDDERLSQMH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N=C(S2)NC3=CC=CC=C3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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